molecular formula C25H24N2O3 B10930772 1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10930772
M. Wt: 400.5 g/mol
InChI Key: CLGDHAOBRKRJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated to promote the formation of the pyrazole ring, followed by purification steps such as recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of methoxybenzyl alcohol or methoxyphenyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The methoxy groups can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A similar compound with a triazole ring instead of a pyrazole ring.

    4-ethoxy-3-methoxybenzyl alcohol: A related compound with similar methoxy and ethoxy substituents.

Uniqueness

1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to its specific arrangement of methoxy groups and the presence of a pyrazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C25H24N2O3/c1-28-21-11-7-19(8-12-21)24-16-25(20-9-13-22(29-2)14-10-20)27(26-24)17-18-5-4-6-23(15-18)30-3/h4-16H,17H2,1-3H3

InChI Key

CLGDHAOBRKRJLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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